Tributylhexylphosphonium Bromide
CAS No.: 105890-71-9
Cat. No.: VC21266642
Molecular Formula: C18H40BrP
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105890-71-9 |
---|---|
Molecular Formula | C18H40BrP |
Molecular Weight | 367.4 g/mol |
IUPAC Name | tributyl(hexyl)phosphanium;bromide |
Standard InChI | InChI=1S/C18H40P.BrH/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
Standard InChI Key | ZBZFETNHIRABGK-UHFFFAOYSA-M |
SMILES | CCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] |
Canonical SMILES | CCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] |
Introduction
Chemical Identity and Structure
Basic Chemical Identity
Tributylhexylphosphonium bromide is characterized by its quaternary phosphonium cation paired with a bromide anion. The compound is identified through several standardized chemical identifiers as shown in Table 1.
Parameter | Value |
---|---|
CAS Number | 105890-71-9 |
Molecular Formula | C₁₈H₄₀BrP |
Molecular Weight | 367.4 g/mol |
Exact Mass | 366.205078 |
IUPAC Name | tributyl(hexyl)phosphanium;bromide |
InChIKey | ZBZFETNHIRABGK-UHFFFAOYSA-M |
European Community Number | 842-166-4 |
Table 1: Chemical identifiers for tributylhexylphosphonium bromide
The compound has several synonyms in the scientific literature, including tributyl(hexyl)phosphonium bromide and phosphonium, tributylhexyl-, bromide (1:1). These alternative nomenclatures reflect different systematic naming approaches but refer to the same chemical entity .
Structural Characteristics
Tributylhexylphosphonium bromide features a central phosphorus atom bonded to three butyl chains and one hexyl chain, forming a positively charged phosphonium cation that is electrostatically paired with a bromide anion. This quaternary phosphonium structure is characterized by tetrahedral geometry around the phosphorus atom, which bears a formal positive charge .
The molecular structure consists of:
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A central phosphorus atom with a formal positive charge
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Three butyl (C₄H₉-) chains attached to the phosphorus
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One hexyl (C₆H₁₃-) chain attached to the phosphorus
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A bromide counterion (Br⁻)
This structural arrangement contributes to the compound's properties as an ionic substance with particular solubility characteristics and potential applications in various chemical processes .
Physical and Chemical Properties
Physicochemical Parameters
The available physical and chemical property data for tributylhexylphosphonium bromide are summarized in Table 2, though some parameters remain undetermined in the current literature.
Property | Value | Notes |
---|---|---|
Physical State | Solid | At standard conditions |
Color | White to slightly yellow | Based on similar phosphonium compounds |
Solubility | Soluble in polar organic solvents | Includes alcohols, acetonitrile |
Melting Point | Not definitively reported | - |
Boiling Point | Not definitively reported | - |
Density | Not definitively reported | - |
Flash Point | Not definitively reported | - |
Table 2: Physical and chemical properties of tributylhexylphosphonium bromide
The compound generally exhibits properties typical of quaternary phosphonium salts, including good stability at ambient conditions and solubility characteristics that make it useful in various applications as an ionic compound .
Synthesis and Preparation
Synthetic Routes
Tributylhexylphosphonium bromide is typically synthesized through a quaternization reaction between tributylphosphine and an alkyl bromide, specifically 1-bromohexane. This synthetic approach follows the general pattern for preparing quaternary phosphonium salts, as illustrated in other phosphonium compound preparations .
The general synthetic equation can be represented as:
P(C₄H₉)₃ + Br-(CH₂)₅CH₃ → [P(C₄H₉)₃(CH₂)₅CH₃]⁺Br⁻
This reaction typically proceeds in an appropriate solvent, often acetonitrile or an alcoholic medium, at elevated temperatures for several hours to ensure complete quaternization .
Reaction Conditions
Based on synthesis protocols for similar phosphonium compounds, the reaction conditions for preparing tributylhexylphosphonium bromide typically involve:
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Dissolving tributylphosphine in an appropriate solvent (e.g., acetonitrile)
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Adding 1-bromohexane dropwise, often in slight excess (1.05 equivalents)
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Heating the reaction mixture to 35-70°C
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Stirring for 24-48 hours under inert atmosphere (typically argon or nitrogen)
The reaction typically proceeds at atmospheric pressure, which represents an advantage over some alternative preparation methods that require pressure vessels, as noted for certain related phosphonium compounds .
Applications and Uses
Applications as an Ionic Liquid
Tributylhexylphosphonium bromide belongs to the class of phosphonium-based ionic liquids (ILs), which have attracted significant research interest due to their unique properties:
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Thermal stability - generally higher than ammonium-based ionic liquids
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Chemical stability - resistant to various reaction conditions
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Tunable physicochemical properties through modification of the alkyl chains
-
Low volatility - environmentally advantageous compared to conventional organic solvents
These properties make tributylhexylphosphonium bromide potentially valuable in applications including:
Hazard Type | Classification | GHS Hazard Statement |
---|---|---|
Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
Table 3: GHS hazard classification of tributylhexylphosphonium bromide
The compound carries the GHS "Warning" signal word, indicating moderate hazard potential. The GHS pictogram associated with the compound indicates irritant properties .
Structure-Property Relationships
Ionic Character
The quaternary phosphonium cation of tributylhexylphosphonium bromide, with its positive charge centered on the phosphorus atom, forms an ionic bond with the bromide anion. This ionic character significantly influences the compound's properties, including its melting behavior, solubility, and potential applications .
The relatively large, asymmetric structure of the phosphonium cation, featuring three butyl chains and one hexyl chain, contributes to disrupted packing in the solid state. This structural feature is characteristic of many ionic liquids and can lead to important properties such as lower melting points compared to more symmetric salts .
Comparison with Related Compounds
Tributylhexylphosphonium bromide belongs to a family of quaternary phosphonium compounds that can be prepared through related synthetic routes. The patent literature describes similar approaches for preparing alkyltriarylphosphonium bromides, although these involve different starting materials (triarylphosphines rather than trialkylphosphines) .
The specific choice of the hexyl chain length in tributylhexylphosphonium bromide likely influences its physical properties relative to homologous compounds with shorter or longer alkyl substituents. Such structure-property relationships are important in designing phosphonium ionic liquids for specific applications .
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